3-Chloro-5-ethylaniline
Description
3-Chloro-5-ethylaniline is an aromatic amine derivative featuring a chloro substituent at the 3-position and an ethyl group at the 5-position of the benzene ring. The chloro group is electron-withdrawing, while the ethyl group introduces steric bulk and weak electron-donating effects, influencing reactivity and physical properties.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-5-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3 |
InChI Key |
OEWSOJSZVACWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 3-Chloro-5-ethylaniline and related compounds:
Key Observations:
Substituent Effects :
- Ethyl vs. Methyl : The ethyl group in this compound increases steric hindrance and lipophilicity compared to the methyl group in 3-Chloro-5-methylaniline. This may reduce solubility in polar solvents but enhance compatibility with organic matrices .
- N,N-Dimethyl Substitution : 3-Chloro-N,N-dimethylaniline () replaces the amine hydrogens with methyl groups, significantly increasing basicity and altering reactivity in electrophilic substitution reactions .
- Ethoxy and Fluoro Groups : 3-Chloro-4-ethoxy-5-fluoroaniline () introduces ethoxy (electron-donating) and fluoro (electron-withdrawing) groups, creating a complex electronic profile that may direct further substitutions to specific ring positions .
Molecular Weight and Physical Properties :
- The ethyl and ethoxy substituents contribute to higher molecular weights compared to methyl derivatives. For example, 3-Chloro-4-ethoxy-5-fluoroaniline (189.6 g/mol) has a ~22% higher molecular weight than this compound (155.5 g/mol), likely resulting in higher boiling points and lower volatility .
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